1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6OS It is a derivative of propiophenone, characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the formation of the propiophenone structure. One common method involves the reaction of 4-(trifluoromethyl)thiophenol with a suitable alkylating agent under controlled conditions to introduce the trifluoromethylthio group. This is followed by further functionalization to introduce the trifluoromethyl group and the propiophenone moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethylthio group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethylthio groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins or enzymes. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Lacks the trifluoromethylthio group, making it less lipophilic.
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with different positioning of the trifluoromethylthio group.
Uniqueness
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8F6OS |
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Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS/c1-2-8(18)6-3-4-7(10(12,13)14)9(5-6)19-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
MXYFZXYIXIIBTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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